An In-depth Technical Guide to 1H-Pyrrole-2-carbohydrazide: Chemical Structure, Properties, and Synthetic Protocols
An In-depth Technical Guide to 1H-Pyrrole-2-carbohydrazide: Chemical Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrole-2-carbohydrazide is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The pyrrole ring is a fundamental scaffold found in numerous biologically active molecules, including natural products and synthetic drugs.[1] The incorporation of a carbohydrazide functional group at the 2-position of the pyrrole ring provides a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases and other heterocyclic systems. These derivatives have garnered significant interest due to their diverse pharmacological activities, which include antibacterial, antifungal, anthelmintic, antimycobacterial, antioxidant, and antiproliferative properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis of 1H-pyrrole-2-carbohydrazide, along with insights into the biological pathways targeted by its derivatives.
Chemical Structure and Properties
The chemical structure of 1H-pyrrole-2-carbohydrazide consists of a five-membered pyrrole ring with a carbohydrazide group (-CONHNH2) attached at the second carbon atom. The presence of both the pyrrole ring and the hydrazide moiety imparts unique chemical reactivity and biological activity to the molecule and its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of 1H-pyrrole-2-carbohydrazide is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O | [4] |
| Molecular Weight | 125.13 g/mol | [4] |
| IUPAC Name | 1H-pyrrole-2-carbohydrazide | [4] |
| CAS Number | 50269-95-9 | [4] |
| Melting Point | 232 °C or 236-238 °C | [5] |
| Physical Form | Solid | |
| pKa (predicted) | 13.29 ± 0.10 | [5] |
| XlogP (predicted) | -0.1 | [6] |
| InChI | InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9) | [4] |
| SMILES | C1=CNC(=C1)C(=O)NN | [4] |
Spectral Data
The structural characterization of 1H-pyrrole-2-carbohydrazide and its derivatives is typically achieved through various spectroscopic techniques. While detailed spectral data for the parent compound is not extensively published, representative data for its derivatives provide valuable insights.
| Spectroscopic Data for a Representative Derivative (3-ethoxy-4-hydroxy benzylidine-4,5 dibromo -1H-pyrrole-2-carbohydrazide) | |
| FTIR (KBr, cm⁻¹) | 3451.54 (pyrrole N-H Stretch), 3274.54 (O-H Stretch), 3085.55 (aromatic C-H Stretch), 1855.19 (C=O Stretch), 1635.34 (N-H aromatic bend), 1187.94 (C-N Stretch) |
| ¹H NMR (400MHz, DMSO) δ(ppm) | 7.0 (s, 1H, CH pyrrole), 5.0 (s, 1H, NH pyrrole), 8.0 (s, 1H, NH), 8.1 (s, 1H, CH), 7.0 (d, 1H, CH), 6.7 (d, 1H, CH), 5.0 (m, 1H, OH), 1.33 (d, 5H, C₂H₅) |
Note: The provided spectral data is for a derivative of 1H-pyrrole-2-carbohydrazide and is intended to be illustrative of the types of signals expected.
Experimental Protocols
The synthesis of 1H-pyrrole-2-carbohydrazide can be achieved through several routes. Below are detailed experimental protocols for two common methods.
Synthesis from Ethyl 1H-pyrrole-2-carboxylate
This method involves the hydrazinolysis of the corresponding ethyl ester.
Experimental Procedure: [1]
-
To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add 0.1392 g (1 mmol) of ethyl 1H-pyrrole-2-carboxylate.
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Add 0.5 mL of hydrazine hydrate (80% in water) to the flask.
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Heat the reaction mixture to 70°C and maintain this temperature for 45 minutes with continuous stirring.
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After 45 minutes, cool the mixture to room temperature. A suspension will form.
-
Collect the solid product by filtration.
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Wash the collected solid with diethyl ether (Et₂O).
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Purify the crude product by recrystallization from absolute ethyl alcohol.
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The expected yield of 1H-pyrrole-2-carbohydrazide is approximately 0.113 g (90%).
Synthesis from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone
This alternative synthesis involves the reaction of a trichloromethyl ketone derivative of pyrrole with hydrazine hydrate.
Experimental Procedure:
Biological Activity and Signaling Pathways of Derivatives
While 1H-pyrrole-2-carbohydrazide itself is primarily a synthetic intermediate, its derivatives have been extensively studied for their biological activities. A significant area of investigation is their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis.
Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)
Derivatives of 1H-pyrrole-2-carbohydrazide, especially benzylidine derivatives, have been designed and synthesized as inhibitors of the enzyme Enoyl-Acyl Carrier Protein Reductase (ENR).[7] ENR is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of long-chain fatty acids that are essential components of the bacterial cell membrane.[8][9] The FAS-II pathway is absent in mammals, making ENR an attractive target for the development of selective antibacterial drugs.[7]
The inhibition of ENR by these pyrrole derivatives disrupts the fatty acid synthesis cycle, leading to a depletion of essential fatty acids and ultimately inhibiting bacterial growth. This mechanism is similar to that of the well-known antitubercular drug isoniazid, which also targets the FAS-II pathway.
Conclusion
1H-Pyrrole-2-carbohydrazide is a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its carbohydrazide group allow for the creation of large libraries of derivatives with diverse biological activities. The demonstrated efficacy of its derivatives as inhibitors of the bacterial enzyme ENR highlights the potential of this chemical class in the development of novel antimicrobial agents. This technical guide provides foundational information for researchers and drug development professionals interested in exploring the chemistry and therapeutic applications of 1H-pyrrole-2-carbohydrazide and its analogues. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to translate their promising in vitro activities into clinically effective therapeutics.
References
- 1. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. 1H-pyrrole-2-carbohydrazide | C5H7N3O | CID 281610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 50269-95-9 CAS MSDS (1H-PYRROLE-2-CARBOHYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - 1h-pyrrole-2-carbohydrazide (C5H7N3O) [pubchemlite.lcsb.uni.lu]
- 7. vlifesciences.com [vlifesciences.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
